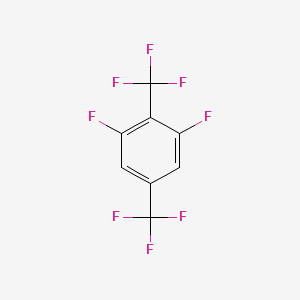
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H2F8. This compound is characterized by the presence of two fluorine atoms and two trifluoromethyl groups attached to a benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 1,3-difluorobenzene using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions: 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Metalation Reactions: The compound can undergo regioselective metalation, leading to the formation of organometallic intermediates.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
科学的研究の応用
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene is primarily influenced by its fluorine atoms and trifluoromethyl groups. These substituents enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The compound can interact with molecular targets through various pathways, including:
Electrophilic Interactions: The electron-deficient nature of the compound allows it to act as an electrophile in chemical reactions.
Hydrophobic Interactions: The trifluoromethyl groups contribute to the compound’s hydrophobicity, influencing its interactions with hydrophobic environments and molecules.
類似化合物との比較
1,3-Difluoro-2,5-bis(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound lacks the additional fluorine atoms, resulting in different reactivity and properties.
1,4-Bis(trifluoromethyl)benzene: The positional isomerism affects the compound’s chemical behavior and applications.
2,4-Difluoro-1,3-bis(trifluoromethyl)benzene:
特性
分子式 |
C8H2F8 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
1,3-difluoro-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F8/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14,15)16/h1-2H |
InChIキー |
WWKPRFKJQODXAU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


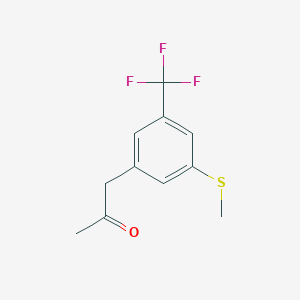
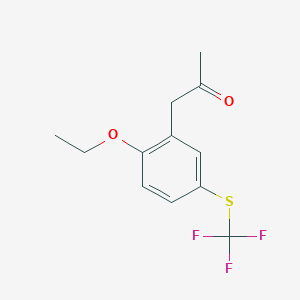

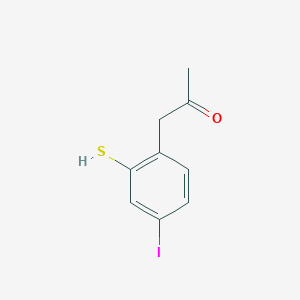
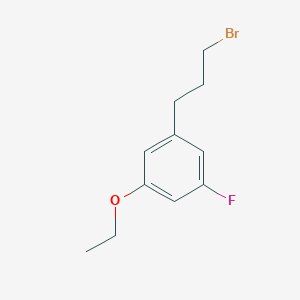

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
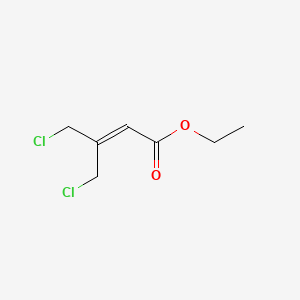
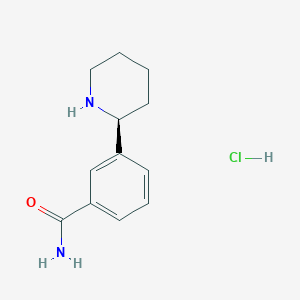




![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
